N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide
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Description
Synthesis Analysis
While the exact synthesis process for “N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide” is not specified in the search results, a similar compound, cinnamamides, has been synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Scientific Research Applications
Antifungal and Insecticidal Applications
Research has identified cinnamamide derivatives, including structures similar to N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide, as possessing significant antifungal and insecticidal properties. A study highlighted the design and synthesis of novel cinnamide derivatives with varying fungicidal activities against plant pathogens and moderate nematicidal activities, indicating their potential utility in agricultural pest management (Xiao et al., 2011). Another work discovered that incorporating isothiazole, 1,2,3-thiadiazole, and thiazole with cinnamamide morpholine derivatives led to compounds with promising fungicidal activity, capable of inducing systemic acquired resistance in plants (Chen et al., 2019).
Antimicrobial and Antioxidant Activities
Cinnamamide derivatives have also been synthesized and evaluated for their antimicrobial and antioxidant activities. One study synthesized morpholine-containing cinnamamide derivatives and tested their efficacy against bacterial species such as Bacillus subtilis and Escherichia coli, with certain compounds showing significant antibacterial and antifungal activity, alongside notable antioxidant properties (Seelolla et al., 2014).
Potential Therapeutic Applications
In the therapeutic domain, various cinnamamide derivatives have been explored for their pharmacological potential. For instance, research on the crystallographic studies of cinnamamide derivatives aimed at identifying anticonvulsant activity suggests that the molecular structure of these compounds is crucial for their efficacy (Żesławska et al., 2018). Another study focused on the design, synthesis, and antitubercular evaluation of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, highlighting the potential of these compounds in combating tuberculosis (Patel & Telvekar, 2014).
Structural Studies and Activity Determination
Structural studies have been pivotal in understanding the activity profiles of cinnamamide derivatives. A particular study on the structural and antioxidant activity of (2E)-N-[2-(morpholin-4-yl)ethyl]-cinnamide showcases the relationship between structural features and antioxidant capabilities (Benavides & Rafael, 2008).
properties
IUPAC Name |
(E)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(7-6-15-4-2-1-3-5-15)20-14-16-8-9-19-18(21-16)22-10-12-24-13-11-22/h1-9H,10-14H2,(H,20,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXIXPHRRMOBMY-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide |
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